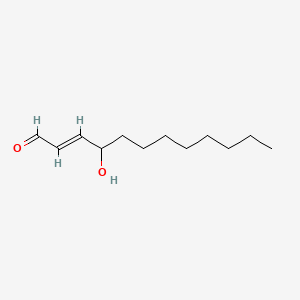
4-Hydroxy-2-dodecenal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-dodecenal is an organic compound that belongs to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a hydroxyl group at the fourth carbon and a double bond between the second and third carbons in a twelve-carbon chain. This compound is a product of lipid peroxidation and is known for its reactivity due to the presence of both the hydroxyl and aldehyde functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-dodecenal can be achieved through several methods, including:
Oxidation of 4-Hydroxy-2-dodecenol: This method involves the oxidation of 4-Hydroxy-2-dodecenol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst.
Aldol Condensation: Another method involves the aldol condensation of butanal with octanal in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate, which is then dehydrated to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Hydroxy-2-dodecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Addition: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) for halogen addition.
Major Products Formed
Oxidation: 4-Hydroxy-2-dodecenoic acid.
Reduction: 4-Hydroxy-2-dodecenol.
Substitution: 4-Halo-2-dodecenal.
Addition: 2,3-Dibromo-4-hydroxy-dodecanal.
科学研究应用
4-Hydroxy-2-dodecenal has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of α,β-unsaturated aldehydes and their interactions with nucleophiles and electrophiles.
Biology: It is studied for its role in lipid peroxidation and its effects on cellular structures and functions.
Medicine: Research is conducted on its potential cytotoxic effects and its role in oxidative stress-related diseases.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Hydroxy-2-dodecenal involves its reactivity as an electrophile due to the presence of the aldehyde group and the double bond. It can form covalent adducts with nucleophilic sites on biomolecules such as proteins, DNA, and lipids. This can lead to structural and functional changes in these biomolecules, contributing to its cytotoxic effects. The compound can also induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
相似化合物的比较
4-Hydroxy-2-dodecenal can be compared with other similar compounds such as:
4-Hydroxy-2-nonenal: Both compounds are products of lipid peroxidation and share similar reactivity due to the presence of the hydroxyl and aldehyde groups. this compound has a longer carbon chain, which may influence its physical properties and biological interactions.
4-Hydroxy-2-hexenal: Similar to this compound, this compound is also an α,β-unsaturated aldehyde. The shorter carbon chain in 4-Hydroxy-2-hexenal may result in different reactivity and biological effects.
4-Hydroxy-2-decenal: This compound has a similar structure but with a different carbon chain length, which can affect its chemical and biological properties.
属性
CAS 编号 |
29343-60-0 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
(E)-4-hydroxydodec-2-enal |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10-12,14H,2-7,9H2,1H3/b10-8+ |
InChI 键 |
ZEHVTBHDQIECNE-CSKARUKUSA-N |
手性 SMILES |
CCCCCCCCC(/C=C/C=O)O |
规范 SMILES |
CCCCCCCCC(C=CC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


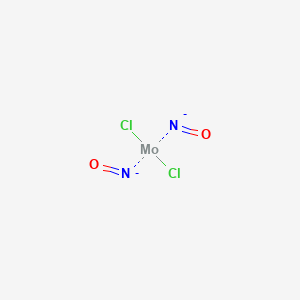

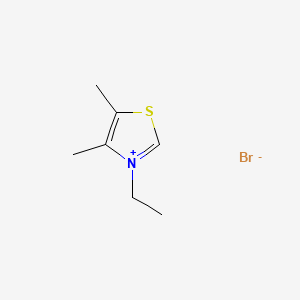

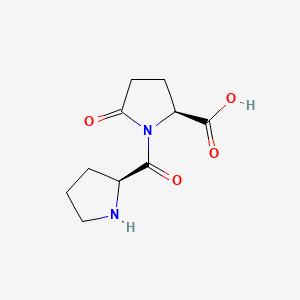
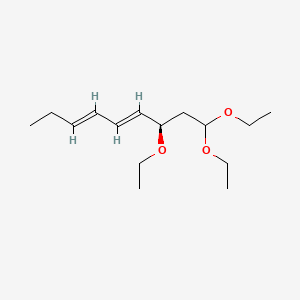
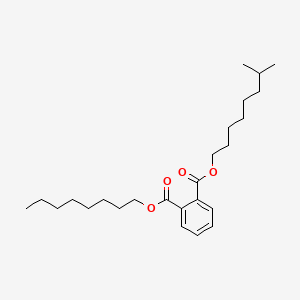
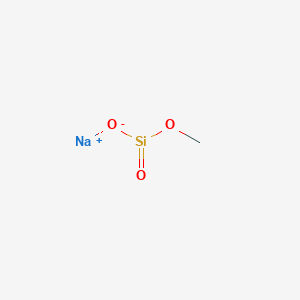

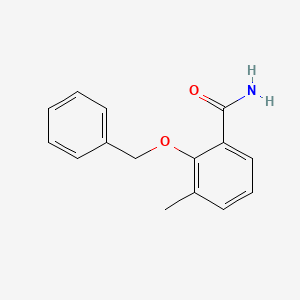
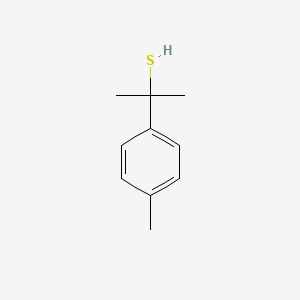
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
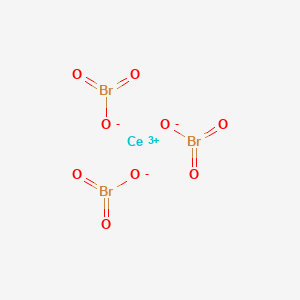
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
